molecular formula C12H9BrFNO B2700943 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one CAS No. 879893-58-0

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

Cat. No.: B2700943
CAS No.: 879893-58-0
M. Wt: 282.112
InChI Key: XMVADDCJNTUGFH-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position and a 3-fluorobenzyl group attached to the nitrogen atom of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridin-2-one and 3-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as potassium carbonate, is used to deprotonate the pyridinone, facilitating the nucleophilic substitution reaction.

    Procedure: The 5-bromopyridin-2-one is dissolved in a suitable solvent, such as dimethylformamide (DMF). The 3-fluorobenzyl chloride is then added dropwise to the reaction mixture, and the reaction is stirred at an elevated temperature (e.g., 80-100°C) for several hours.

    Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the pyridinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridinones with various functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridinones.

Scientific Research Applications

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Materials Science: The compound is explored for its potential in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity. The pyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Uniqueness

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

5-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVADDCJNTUGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Scheme 1 Step 2: 1-(3-Fluorobenzyl)-5-bromopyridin-2(1H)-one was prepared from 5-bromopyridin-2(1H)-one (Example 1 Step 1) and 3-fluorobenzyl bromide according to the procedure described for Example 2 Step 1. The crude product washed with pentane/Et2O 50/50 to afford 1-(3-fluorobenzyl)-5-bromopyridin-2(1H)-one (10.7 mmol, 3.00 g, 62%) as a white solid.
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